L-Phenylalanine benzyl ester hydrochloride L-Phenylalanine benzyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 2462-32-0
VCID: VC21544778
InChI: InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1
SMILES: Array
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol

L-Phenylalanine benzyl ester hydrochloride

CAS No.: 2462-32-0

Cat. No.: VC21544778

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

L-Phenylalanine benzyl ester hydrochloride - 2462-32-0

Specification

CAS No. 2462-32-0
Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
IUPAC Name benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1
Standard InChI Key CEXFHIYDTRNBJD-RSAXXLAASA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+].[Cl-]
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)[NH3+].[Cl-]

Introduction

Chemical Identity and Properties

Structural Characteristics

L-Phenylalanine benzyl ester hydrochloride is an amino acid derivative consisting of the amino acid L-phenylalanine with a benzyl ester group and hydrochloride salt formation. The compound has a molecular formula of C16H17NO2·HCl . Its structure comprises the amino acid backbone with the characteristic side chain of phenylalanine and a benzyl ester protecting group on the carboxylic acid function. The compound maintains the S-configuration at the alpha carbon, preserving the L-stereochemistry of the parent amino acid . The hydrochloride salt formation occurs at the amino group, which is protonated to form an ammonium salt with the chloride counterion.

The parent compound without the hydrochloride salt is known as benzyl 3-phenyl-L-alaninate (PubChem CID 736312) . The full IUPAC name for the compound is benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride, reflecting both its structural features and stereochemistry . The presence of two aromatic rings—one from the phenylalanine side chain and another from the benzyl ester group—contributes to its distinct physical and chemical properties.

Physical Properties

L-Phenylalanine benzyl ester hydrochloride exhibits well-defined physical properties that are important for its characterization and application. The compound appears as a white crystalline solid, which is typical for many amino acid derivatives and their salts . It has a precise melting point of 203°C, which serves as an important parameter for assessing its purity .

The molecular weight of the compound is reported as 291.78 g/mol (or 291.77 g/mol based on different calculation methods), which is consistent across multiple sources . This molecular weight reflects the combination of the benzyl ester of phenylalanine (parent compound) with the hydrochloride salt component.

A notable optical property of this compound is its specific rotation [α]20/D, which is -12 degrees when measured at a concentration of 1 in 80% acetic acid . This specific rotation value is characteristic of the L-enantiomer and confirms the stereochemical configuration of the molecule.

The compound's purity is typically specified as ≥98.0% when analyzed by high-performance liquid chromatography (HPLC) and total nitrogen content . This high purity standard is essential for its use in research and synthetic applications where contamination could interfere with results or subsequent reactions.

Nomenclature and Identification

L-Phenylalanine benzyl ester hydrochloride is known by several synonyms and identifiers that facilitate its identification in scientific literature and commercial contexts. Common synonyms include H-Phe-OBzl·HCl and L-Phe-OBzl·HCl, which are abbreviated forms used frequently in peptide chemistry literature .

For regulatory and identification purposes, the compound has several unique identifiers:

Identifier TypeValueSource
CAS Number2462-32-0
MDL NumberMFCD00043249
EC Number219-558-3
PubChem CID12636208
Harmonised Tariff Code29224985900

These identifiers are crucial for database searches, regulatory compliance, and international trade of the compound. The CAS number (Chemical Abstracts Service Registry Number) 2462-32-0 is particularly important as it provides a unique, unambiguous identifier for the compound in chemical literature and databases .

Solubility Studies

Solubility in Various Solvents

Comprehensive solubility studies have been conducted for L-phenylalanine benzyl ester hydrochloride in multiple solvents, providing valuable data for researchers working with this compound. In a detailed investigation, the mole fraction solubility was measured in 11 different neat solvents including various alcohols, water, acetone, acetonitrile, and ethyl acetate .

The solubility pattern in monosolvents follows a distinct order: methanol > ethanol > n-propanol > n-butanol > n-pentanol > i-butanol > i-propanol > acetone > acetonitrile > ethyl acetate . This trend indicates that the compound generally exhibits higher solubility in alcohols compared to other organic solvents, with methanol providing the maximum solubility among the tested solvents. It is worth noting that water represents an exception to this trend, as its solubility pattern intersects with other solvents at various temperature points .

The observed solubility order in alcohols suggests that increasing the alkyl chain length decreases the solubility of L-phenylalanine benzyl ester hydrochloride. This pattern may be attributed to the decreasing polarity of the alcohols with increasing chain length, which affects their ability to solvate the ionic hydrochloride salt.

Temperature-Dependent Solubility

The solubility of L-phenylalanine benzyl ester hydrochloride demonstrates a strong temperature dependence across all investigated solvents. Studies have been conducted across a temperature range of 283.15 K to 323.15 K (approximately 10°C to 50°C) at a pressure of 98.8 kPa .

Researchers have consistently observed that at constant solvent composition, the solubility of L-phenylalanine benzyl ester hydrochloride is positively correlated with temperature . This positive correlation indicates an endothermic dissolution process, which is common for many organic compounds. The temperature dependence of solubility is a critical parameter for processes involving crystallization, purification, or solution-based reactions of this compound.

The solubility behavior in binary solvent mixtures has also been investigated, specifically in methanol + acetone systems . These studies provide additional insights into the solvation behavior of L-phenylalanine benzyl ester hydrochloride in mixed solvent environments, which can be particularly useful for designing extraction or crystallization processes.

Solubility Models and Correlations

To quantitatively describe the temperature dependence of L-phenylalanine benzyl ester hydrochloride solubility, researchers have employed mathematical models that allow for prediction and correlation of solubility data. Two primary models have been utilized: the modified Apelblat model and the Apelblat–Jouyban–Acree model .

The modified Apelblat model is commonly used to correlate the temperature dependence of solubility for many organic compounds. It provides a semi-empirical equation that can accurately represent solubility data across a range of temperatures. The model takes the form:

lnx=A+BT+Cln(T)\ln x = A + \frac{B}{T} + C \ln(T)

where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are model parameters obtained by fitting experimental data .

For systems involving binary solvent mixtures, the Apelblat–Jouyban–Acree model offers an extended approach that considers both temperature effects and solvent composition. This model has been successfully applied to correlate the solubility of L-phenylalanine benzyl ester hydrochloride in methanol + acetone mixtures .

The solid-phase characterization of L-phenylalanine benzyl ester hydrochloride in various solvent systems has been conducted using powder X-ray diffraction tests . These analyses confirm the crystalline nature of the compound and provide insights into potential polymorphic forms or solvate formation, which could affect its solubility behavior.

Applications and Significance

Use in Peptide Synthesis

L-Phenylalanine benzyl ester hydrochloride serves as a valuable building block in peptide synthesis and related fields of organic chemistry. The compound represents a protected form of the amino acid L-phenylalanine, where the carboxylic acid function is protected as a benzyl ester while the amino group remains available for coupling reactions. This selective protection strategy is fundamental in peptide synthesis, where sequential coupling of amino acids requires controlled reactivity of functional groups.

The benzyl ester protection is particularly advantageous because it can be selectively removed under mild conditions through catalytic hydrogenation, without affecting other functional groups that might be present in complex peptides. The hydrochloride salt formation provides enhanced stability and solubility compared to the free base form, making it more suitable for storage and handling in laboratory settings.

In the context of peptide synthesis, L-phenylalanine benzyl ester hydrochloride can be used in both solution-phase and solid-phase methodologies. Its well-defined physical properties, including high purity standards and crystalline nature, contribute to its reliability in these synthetic applications.

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